1-Cyclohexyl-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
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Description
Scientific Research Applications
Synthesis of Novel Compounds
- The synthesis of novel classes of compounds, including cyclic dipeptidyl ureas and derivatives with urea functionalities, demonstrates the versatility of urea-based compounds in creating new molecular architectures. These synthesis strategies involve complex reactions, such as Ugi reactions, to produce pseudopeptidic [1,2,4]triazines, highlighting the compound's utility in organic chemistry and drug development (Sañudo et al., 2006).
Structural and Conformational Analysis
- Detailed structural and conformational analysis of urea derivatives provides insights into their molecular characteristics. For instance, the crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl Urea revealed the co-existence of molecules with different conformations, offering valuable information for designing molecules with desired properties (Xiaoping Rao et al., 2010).
Catalytic and Biological Applications
- Urea derivatives have been explored for catalytic applications, such as the synthesis of 2,2'-arylmethylene bis derivatives catalyzed by urea. This process demonstrates the compound's potential in environmentally friendly synthesis methods (Ji-tai Li et al., 2012).
- Additionally, studies on the solvent-free synthesis of substituted ureas from CO2 and amines highlight the environmental applications of urea derivatives, presenting a sustainable approach to chemical synthesis (T. Jiang et al., 2008).
Properties
IUPAC Name |
1-cyclohexyl-3-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(19,10-13-8-5-9-20-13)11-16-14(18)17-12-6-3-2-4-7-12/h5,8-9,12,19H,2-4,6-7,10-11H2,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCDNYTUHMIAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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